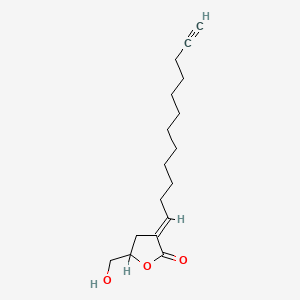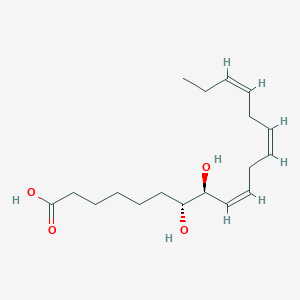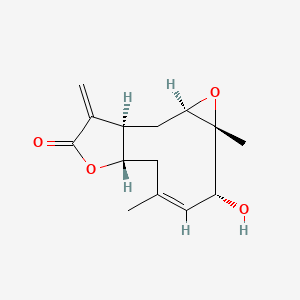
Guanidylfungin B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Guanidylfungin B is a natural product found in Streptomyces hygroscopicus with data available.
Aplicaciones Científicas De Investigación
Antifungal Applications Guanidylfungin B, identified from Streptomyces sp. A3265, demonstrates potent antifungal activity against a variety of plant pathogenic fungi. It shows biocontrolling effects against ginseng root rot and damping-off disease, which are common in ginseng and other crops. This substance, along with guanidylfungin A and methyl guanidylfungin A, is responsible for the strong antimicrobial activity observed against various plant pathogens and bacteria, making it significant in agricultural and botanical research (Minh et al., 2015).
Genetic Research and Epigenetic Regulation Guanidyl-rich DNA sequences are known to form G-quadruplex structures, which are implicated in key genomic functions like transcription, replication, and epigenetic regulation. These structures are associated with genome stability and have numerous connections to cancer biology, making them a subject of interest in genetic and epigenetic research (Spiegel et al., 2020).
Structural and Thermodynamic Research The substitution of guanine to inosine in DNA and RNA duplexes, a modification observed in sequences containing guanidylfungin B, is used to study structural and thermodynamic properties of nucleic acids. This substitution is optimally suited to probe structural and thermodynamic effects of single H-bonds and atomic groups, contributing to a deeper understanding of nucleic acid behavior (Krepl et al., 2013).
Biomolecular Interaction Research The interaction of guanidyl-functionalized compounds with biomolecules, like phosphopeptides, is another area of scientific interest. Guanidyl-functionalized graphene is used for the selective enrichment of phosphopeptides, including multiphosphopeptides with consecutive phosphorylated residues, which is essential in proteomic research and the study of biological processes (Xu et al., 2014).
Metabolic and Cellular Research Studies on the metabolism of free guanidine in bacteria revealed that many members of the ykkC motif RNA, which sense and respond to guanidine, commonly control the expression of proteins functioning as guanidine carboxylases and guanidine transporters. This indicates the biological relevance of free guanidine and its role in cellular processes, highlighting another potential research application of guanidylfungin B (Nelson et al., 2017).
Propiedades
Número CAS |
94116-20-8 |
|---|---|
Fórmula molecular |
C57H101N3O18 |
Peso molecular |
1116.4 g/mol |
Nombre IUPAC |
3-[[(10E,20E)-15-[(E)-10-(diaminomethylideneamino)-4-methyldec-4-en-2-yl]-3,5,7,9,23,25,27,31,33,34,35-undecahydroxy-8,10,14,18,22,26,30-heptamethyl-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,20-dien-19-yl]oxy]-3-oxopropanoic acid |
InChI |
InChI=1S/C57H101N3O18/c1-31(15-12-10-11-13-22-60-56(58)59)23-36(6)53-35(5)17-14-16-34(4)52(72)38(8)45(65)26-41(62)24-40(61)25-42-27-47(67)54(73)57(75,78-42)30-48(68)33(3)18-20-43(63)37(7)46(66)28-44(64)32(2)19-21-49(39(9)55(74)77-53)76-51(71)29-50(69)70/h15-16,19,21,32-33,35-49,52-54,61-68,72-73,75H,10-14,17-18,20,22-30H2,1-9H3,(H,69,70)(H4,58,59,60)/b21-19+,31-15+,34-16+ |
Clave InChI |
DVNBCGGJVDKDQA-UCNQLLDXSA-N |
SMILES isomérico |
CC1CC/C=C(/C(C(C(CC(CC(CC2CC(C(C(O2)(CC(C(CCC(C(C(CC(C(/C=C/C(C(C(=O)OC1C(C)C/C(=C/CCCCCN=C(N)N)/C)C)OC(=O)CC(=O)O)C)O)O)C)O)C)O)O)O)O)O)O)O)C)O)\C |
SMILES |
CC1CCC=C(C(C(C(CC(CC(CC2CC(C(C(O2)(CC(C(CCC(C(C(CC(C(C=CC(C(C(=O)OC1C(C)CC(=CCCCCCN=C(N)N)C)C)OC(=O)CC(=O)O)C)O)O)C)O)C)O)O)O)O)O)O)O)C)O)C |
SMILES canónico |
CC1CCC=C(C(C(C(CC(CC(CC2CC(C(C(O2)(CC(C(CCC(C(C(CC(C(C=CC(C(C(=O)OC1C(C)CC(=CCCCCCN=C(N)N)C)C)OC(=O)CC(=O)O)C)O)O)C)O)C)O)O)O)O)O)O)O)C)O)C |
Sinónimos |
guanidylfungin B |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-cyano-2-methyl-3-[2-[(5-methyl-4H-imidazol-4-yl)methylthio]ethyl]guanidine](/img/structure/B1234942.png)








